2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-27-21-12-11-16(13-22(21)28-2)14-23-25-19-9-5-6-10-20(19)26(23)15-17-7-3-4-8-18(17)24/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMSYPGSLWTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 2-fluorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzodiazole derivatives often involves various chemical reactions such as condensation and cyclization. The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl chloride with 2-fluorobenzylamine. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.
The biological activity of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole has been investigated in various studies:
- Antitumor Activity : Research indicates that benzodiazole derivatives exhibit significant antitumor properties. The compound has shown inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated that similar benzodiazole derivatives effectively inhibited cell proliferation in breast and lung cancer models .
- Antidepressant Effects : Given the structural similarities with other known antidepressants, preliminary studies have suggested that this compound may exhibit antidepressant-like effects. The mechanism is hypothesized to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Antimicrobial Properties : Several derivatives of benzodiazole have been reported to possess antimicrobial activity. The compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of a similar benzodiazole derivative on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of benzodiazole derivatives in models of neurodegenerative diseases. Compounds demonstrated significant inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration. This suggests a potential application in treating conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparative analysis with other related compounds is essential.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via caspase activation |
| Compound B | Antidepressant | Modulates serotonin and norepinephrine levels |
| Compound C | Antimicrobial | Inhibits bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzimidazoles and Benzodiazoles
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole
- CAS : 380639-07-4.
- Molecular Formula : C₁₄H₉F₃N₂.
- Molecular Weight : 262.23 g/mol .
- Key Differences :
- Replaces the methoxy and fluorine substituents with a trifluoromethyl group at the 2-position.
- The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the target compound’s methoxy groups.
- Lower molecular weight (262.23 vs. 268.31) due to fewer oxygen atoms .
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Structure : Imidazole core with 4-fluorophenyl and 3-methoxyphenyl groups.
- Key Differences: Replaces benzodiazole with an imidazole ring, altering planarity and electronic properties.
Alkylated and Aryl-Substituted Derivatives
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole
2-(3-Fluoro-phenyl)-1-[1-(2-methoxy-phenyl)-1H-[1,2,3]-triazol-4-yl methyl]-1H-benzimidazole
Pharmacological and Structural Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide
Verapamil (4)
- Structure : Contains two 3,4-dimethoxyphenyl groups but lacks a benzodiazole core.
Research Implications
The target compound’s combination of 3,4-dimethoxy and 2-fluorophenyl groups offers a unique balance of electronic and steric properties. Compared to analogs:
Biological Activity
The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 343.4 g/mol
The compound features a benzodiazole core substituted with dimethoxy and fluorophenyl groups, which are crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that benzodiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines. A study reported an IC value of approximately 6.26 μM against HCC827 cells in 2D assays, indicating potent cytotoxicity .
| Cell Line | IC (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| HCC827 | 20.46 | 3D |
| NCI-H358 | 16.00 | 3D |
This disparity between 2D and 3D assay results suggests that the compound's efficacy may vary depending on the cellular environment, highlighting the complexity of tumor microenvironments in drug testing .
Antimicrobial Activity
In addition to antitumor effects, certain derivatives of benzodiazole have exhibited antimicrobial properties. Compounds with similar structures have been shown to possess activity against various bacterial strains, making them potential candidates for antibiotic development . The mechanism of action often involves DNA binding and disruption of bacterial replication processes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzodiazole scaffold significantly influence biological activity. The presence of electron-donating groups (like methoxy) enhances the compound's interaction with biological targets, while halogen substitutions (like fluorine) can improve selectivity and potency against specific receptors or enzymes .
Case Studies
Case Study 1: Antitumor Efficacy
A study investigating a series of benzodiazole derivatives found that those with dimethoxy substitutions displayed enhanced antitumor activity compared to their unsubstituted counterparts. The study highlighted the role of substituents in modulating pharmacokinetic properties and bioavailability .
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing and testing various benzodiazole derivatives against resistant bacterial strains. Results indicated that specific modifications led to compounds with lower minimum inhibitory concentrations (MICs), suggesting improved efficacy against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
